molecular formula C16H12F3NO2 B5059568 N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide

N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B5059568
M. Wt: 307.27 g/mol
InChI Key: XBLPTDFCUCMOHR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide, commonly known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a white crystalline solid that is soluble in organic solvents and exhibits excellent thermal stability.

Mechanism of Action

The mechanism of action of TFB is not fully understood, but it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. TFB has also been shown to interact with several other molecular targets, including ion channels and receptors.
Biochemical and Physiological Effects:
TFB has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a drug. However, further studies are needed to fully understand the biochemical and physiological effects of TFB.

Advantages and Limitations for Lab Experiments

TFB has several advantages for use in lab experiments, including its thermal stability, solubility in organic solvents, and low toxicity profile. However, TFB can be difficult to synthesize and purify, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of TFB, including further investigation of its mechanism of action, development of new drug candidates based on TFB, and exploration of its potential applications in material science and analytical chemistry. Additionally, the development of new synthetic methods for TFB could facilitate its use in a wider range of applications.

Synthesis Methods

TFB can be synthesized through several methods, including the reaction of 4-acetylphenylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields TFB as the main product, which can be purified through recrystallization.

Scientific Research Applications

TFB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TFB has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In material science, TFB has been used as a building block for the synthesis of new polymers and materials with unique properties. In analytical chemistry, TFB has been used as a derivatizing agent for the analysis of various compounds, including amino acids and steroids.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c1-10(21)11-6-8-12(9-7-11)20-15(22)13-4-2-3-5-14(13)16(17,18)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLPTDFCUCMOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide

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